molecular formula C14H16NO4- B12362475 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-

1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester, (2S)-

Katalognummer: B12362475
Molekulargewicht: 262.28 g/mol
InChI-Schlüssel: QONNUMLEACJFME-NSHDSACASA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-indoline-2-carboxylic acid is a derivative of indoline, a bicyclic organic compound containing a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the indoline ring. This protecting group is commonly used in organic synthesis to protect amines from unwanted reactions. Boc-L-indoline-2-carboxylic acid is widely used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-indoline-2-carboxylic acid typically involves the protection of the indoline nitrogen with a Boc group, followed by carboxylation at the 2-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-indoline. This intermediate is then carboxylated using carbon dioxide or a carboxylating agent under suitable conditions to yield Boc-L-indoline-2-carboxylic acid .

Industrial Production Methods: In an industrial setting, the production of Boc-L-indoline-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity Boc-L-indoline-2-carboxylic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-L-indoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The indoline ring can be oxidized to form indole derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Boc-L-indoline-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Boc-L-indoline-2-carboxylic acid and its derivatives depends on the specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to reveal the free amine. In medicinal chemistry, Boc-L-indoline-2-carboxylic acid derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways involved vary depending on the structure and function of the derivative .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Boc-L-indoline-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxylic acid functionality. This combination provides stability and versatility in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C14H16NO4-

Molekulargewicht

262.28 g/mol

IUPAC-Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/p-1/t11-/m0/s1

InChI-Schlüssel

QONNUMLEACJFME-NSHDSACASA-M

Isomerische SMILES

CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)[O-]

Kanonische SMILES

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.